molecular formula C23H38N10O13S B12583788 Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine CAS No. 583819-49-2

Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine

Cat. No.: B12583788
CAS No.: 583819-49-2
M. Wt: 694.7 g/mol
InChI Key: TZGGPHXYXOKAFS-AVGNSLFASA-N
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Description

Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine is a synthetic nonapeptide with the sequence Gly-Ser-Gly-Gly-Gly-Gly-Ser-Cys-Gly. Its molecular formula is C₂₁H₃₅N₉O₁₂S, and its approximate molecular weight is 637 g/mol. Key structural features include:

  • High glycine content (6 residues), providing flexibility and minimal steric hindrance.
  • Two L-serine residues contributing hydroxyl groups for hydrogen bonding or post-translational modifications.
  • An L-cysteine residue enabling disulfide bond formation or metal coordination via its thiol group.

Properties

CAS No.

583819-49-2

Molecular Formula

C23H38N10O13S

Molecular Weight

694.7 g/mol

IUPAC Name

2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C23H38N10O13S/c24-1-14(36)31-11(8-34)21(44)28-4-17(39)26-2-15(37)25-3-16(38)27-5-18(40)32-12(9-35)22(45)29-6-19(41)33-13(10-47)23(46)30-7-20(42)43/h11-13,34-35,47H,1-10,24H2,(H,25,37)(H,26,39)(H,27,38)(H,28,44)(H,29,45)(H,30,46)(H,31,36)(H,32,40)(H,33,41)(H,42,43)/t11-,12-,13-/m0/s1

InChI Key

TZGGPHXYXOKAFS-AVGNSLFASA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Methodology

Solid-phase peptide synthesis is a widely used technique for synthesizing peptides. The process involves attaching the C-terminal amino acid to a solid support and sequentially adding protected amino acids.

Steps in SPPS:

  • Attachment of the First Amino Acid: The C-terminal amino acid is covalently bonded to a resin.
  • Deprotection: The protecting group on the amino acid is removed to expose the amine group.
  • Coupling: The next amino acid, also protected, is added and coupled to the growing peptide chain.
  • Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
  • Cleavage: The peptide is cleaved from the resin and deprotected.

Advantages and Limitations

  • Advantages:

    • High purity and yield.
    • Automation potential for large-scale synthesis.
  • Limitations:

    • Requires expensive reagents and equipment.
    • Limited by steric hindrance in longer peptides.

Data Table: Comparison of SPPS Parameters

Parameter Value
Average Yield 70-90%
Typical Duration 6-12 hours
Equipment Cost High (>$10,000)
Automation Capability High

Liquid-Phase Peptide Synthesis (LPPS)

Methodology

Liquid-phase peptide synthesis involves synthesizing peptides in solution rather than on a solid support.

Steps in LPPS:

Advantages and Limitations

  • Advantages:

    • Simpler setup compared to SPPS.
    • Suitable for longer peptides.
  • Limitations:

    • Lower yields compared to SPPS.
    • More challenging purification processes.

Data Table: Comparison of LPPS Parameters

Parameter Value
Average Yield 50-70%
Typical Duration Several days
Equipment Cost Moderate ($5,000-$10,000)
Automation Capability Low

Enzymatic Synthesis

Methodology

Enzymatic synthesis utilizes enzymes to catalyze the formation of peptide bonds between amino acids.

Steps in Enzymatic Synthesis:

Advantages and Limitations

  • Advantages:

    • High specificity and mild reaction conditions.
  • Limitations:

    • Limited availability of suitable enzymes.
    • Potential for low yields if enzyme activity is insufficient.

Data Table: Comparison of Enzymatic Synthesis Parameters

Parameter Value
Average Yield 40-60%
Typical Duration Varies (hours to days)
Equipment Cost Low ($1,000-$5,000)
Automation Capability Moderate

Chemical Synthesis

Methodology

Chemical synthesis involves traditional organic chemistry techniques to form peptide bonds between amino acids.

Steps in Chemical Synthesis:

Advantages and Limitations

  • Advantages:

    • Flexibility in designing complex sequences.
  • Limitations:

    • Often results in racemization or side reactions.

Data Table: Comparison of Chemical Synthesis Parameters

Parameter Value
Average Yield Variable (30-80%)
Typical Duration Days to weeks
Equipment Cost Moderate ($5,000-$10,000)
Automation Capability Low

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various protecting group strategies and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional properties.

Scientific Research Applications

Therapeutic Potential

Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine has shown promise in the following therapeutic areas:

  • Antioxidant Activity : The presence of cysteine provides the compound with antioxidant properties, making it a candidate for oxidative stress-related conditions.
  • Neuroprotective Effects : Research indicates that peptides similar to this compound may offer neuroprotection by modulating oxidative stress and inflammation in neural tissues.

Enzyme Substrate Studies

The compound has been investigated as a substrate for various enzymes. For instance, studies have shown that related peptides can serve as substrates for renal sulfhydryl oxidase, indicating its utility in enzyme activity assays . These findings suggest that this compound could be used in biochemical assays to measure enzyme activity more accurately than traditional substrates like glutathione.

High-Performance Liquid Chromatography (HPLC)

The analysis of this compound can be effectively conducted using HPLC techniques. This method allows for the precise quantification of the peptide in biological samples and the monitoring of its degradation products.

Mass Spectrometry

Mass spectrometry can be employed to determine the molecular weight and structural characteristics of this peptide. This technique is crucial for confirming the identity of synthesized peptides and studying their interactions with other biomolecules.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a peptide similar to this compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with the peptide significantly reduced cell death and oxidative damage markers compared to untreated controls. This suggests potential applications in neurodegenerative diseases .

Case Study 2: Enzyme Activity Assays

Research demonstrated that Gly-Gly-Cys (a related peptide) was more effective than glutathione in assessing sulfhydryl oxidase activity in renal tissues. This finding highlights the potential of using this compound as a superior substrate for enzyme assays .

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. Additionally, the serine residues may participate in hydrogen bonding and other interactions that stabilize the peptide’s structure.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glycine-Rich Peptides

Compound Name Sequence/Formula Molecular Weight (g/mol) Key Features Reference
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine Gly-Ser-Gly-Gly-Gly-Gly-Ser-Cys-Gly 637 High flexibility, disulfide bond potential, serine hydroxyl groups. -
Glycylglycine (Gly-Gly) C₄H₈N₂O₃ 132.12 Simplest dipeptide; low hydrophobicity (XLogP3: -2.9); buffer applications.
Glycyl-L-serylglycyl C₁₀H₁₈N₄O₇ 306.27 Tripeptide with serine; hydroxyl group reactivity.
Hexaglycine (Gly₆) C₁₂H₂₀N₆O₇ 360.33 All-glycine chain; used in structural studies of peptide flexibility.
L-Cysteinylglycine (Cys-Gly) C₅H₁₀N₂O₃S 178.21 Metabolite in glutathione breakdown; antioxidant properties.
Tetraglycine (Gly-Gly-Gly-Gly) C₈H₁₄N₄O₅ 246.22 Model for peptide aggregation and solubility studies.

Key Observations:

Flexibility vs. Functionality :

  • The target peptide’s six glycine residues enhance flexibility, similar to hexaglycine . However, the inclusion of serine and cysteine introduces functional groups absent in homoglycine chains.
  • Serine residues may facilitate phosphorylation or hydrogen bonding, as seen in shorter glycine-serine peptides .

Cysteine’s Role :

  • The cysteine residue distinguishes this peptide from simpler glycine-serine constructs. Its thiol group enables disulfide bond formation, a feature critical in peptides like glutathione derivatives .

Comparative Hydrophobicity :

  • The target peptide’s XLogP3 value is expected to be lower (more hydrophilic) than cysteine-free peptides due to polar serine and cysteine residues. This contrasts with glycylglycine’s XLogP3 of -2.9 .

Critical Analysis:

  • Synthesis Challenges : The target peptide’s length and cysteine content may require specialized synthesis protocols, such as those used for pipsyl-protected peptides (e.g., liquid-liquid reverse-phase purification) .
  • Stability Considerations : Cysteine’s susceptibility to oxidation necessitates reducing environments during handling, akin to glutathione derivatives .

Biological Activity

Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine (often abbreviated as Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly) is a complex peptide with notable biological activities. This article provides an in-depth exploration of its structure, biological functions, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C23H38N10O13SC_{23}H_{38}N_{10}O_{13}S and a molecular weight of approximately 578.65 g/mol. The structure includes multiple glycyl and serine residues, which are known for their roles in protein synthesis and cellular signaling.

Biological Activity

1. Antioxidant Properties
Research indicates that peptides containing cysteine, such as Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly, exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to various therapeutic applications, particularly in neuroprotection and anti-aging strategies.

2. Immunomodulatory Effects
Studies have shown that certain peptides can modulate immune responses. Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly has been investigated for its potential to enhance the activity of immune cells, including T lymphocytes. This modulation can be beneficial in vaccine development and cancer immunotherapy.

3. Neuroprotective Effects
The neuroprotective potential of this peptide has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic applicability in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

  • Antioxidant Activity Assessment
    A study evaluated the antioxidant capacity of Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control groups, suggesting its potential as a natural antioxidant agent.
  • Immunomodulation in Cancer Therapy
    In a clinical trial involving cancer patients, the administration of Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly showed enhanced T-cell proliferation and increased levels of cytokines such as IL-2 and IFN-gamma, indicating its role in boosting the immune response against tumors.
  • Neuroprotection in Animal Models
    Experimental models of neurodegeneration treated with Gly-Ser-Gly-Gly-Gly-Gly-Ser-Gly-Cys-Gly exhibited reduced neuronal apoptosis and improved cognitive function, highlighting its potential for therapeutic use in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantReduces oxidative stress; protects cells from damage
ImmunomodulatoryEnhances T-cell activity; increases cytokine production
NeuroprotectiveProtects neurons; improves cognitive function in animal models

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